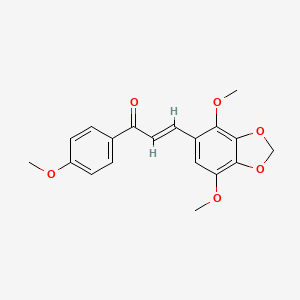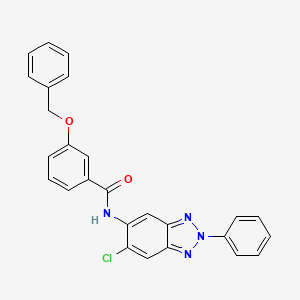![molecular formula C22H25N3O2 B11467501 1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11467501.png)
1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one is a complex organic compound that features a unique structure combining an imidazoquinazoline core with a tert-butylphenoxyethyl side chain
Preparation Methods
The synthesis of 1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one typically involves multiple steps. One common synthetic route starts with the preparation of the tert-butylphenoxyethyl intermediate, which is then reacted with an imidazoquinazoline precursor under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one can be compared with similar compounds such as:
1-[2-(4-tert-butylphenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole: This compound has a similar tert-butylphenoxyethyl side chain but differs in the core structure, which is a benzimidazole instead of an imidazoquinazoline.
2-(4-tert-butylphenoxy)ethyl methacrylate: This compound features a similar side chain but is used primarily in polymer chemistry.
The uniqueness of 1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one lies in its imidazoquinazoline core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,3)16-8-10-17(11-9-16)27-15-14-24-12-13-25-20(26)18-6-4-5-7-19(18)23-21(24)25/h4-11H,12-15H2,1-3H3 |
InChI Key |
JGHIEMWEMVGXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2CCN3C2=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11467418.png)

![N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11467424.png)
![5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11467427.png)
![methyl 4-[2-amino-3-cyano-5-(diethoxyphosphoryl)-6-phenyl-4H-pyran-4-yl]benzoate](/img/structure/B11467434.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11467451.png)
![4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11467458.png)
![2-({2-[(3-Bromo-4,5-dimethoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B11467463.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide](/img/structure/B11467469.png)

![2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11467475.png)
![ethyl 3-{2-[N'-(3,4-dimethylphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B11467485.png)
![3λ6,11-dithia-1,13,15,17-tetrazapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-4,6,8,12,14,16(19),17-heptaene 3,3-dioxide](/img/structure/B11467492.png)

